molecular formula C11H13N3O B1267249 Morpholin-4-yl(pyridin-3-yl)acetonitrile CAS No. 36740-09-7

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Cat. No.: B1267249
CAS No.: 36740-09-7
M. Wt: 203.24 g/mol
InChI Key: SFXNZFATUMWBHR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Morpholin-4-yl(pyridin-3-yl)acetonitrile is systematically identified through multiple nomenclature systems and database entries that provide comprehensive chemical identification. The compound bears the Chemical Abstracts Service registry number 36740-09-7, which serves as its unique identifier in chemical databases worldwide. According to PubChem classification, this compound is catalogued under the identifier CID 303572, establishing its position within the comprehensive chemical structure database.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard convention for complex organic molecules containing multiple functional groups. The primary name, this compound, clearly identifies the three major structural components: the morpholine ring system attached at the 4-position, the pyridine ring system connected at the 3-position, and the acetonitrile functional group. Alternative systematic names documented in chemical databases include 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile and 2-morpholin-4-yl-2-pyridin-3-ylacetonitrile, which emphasize the connectivity pattern of the molecular framework.

The molecular formula C₁₁H₁₃N₃O accurately represents the atomic composition, indicating eleven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been precisely calculated as 203.24 grams per mole using computational chemistry methods. Database records indicate that this compound was first documented in chemical databases on March 26, 2005, with the most recent structural modifications recorded on May 24, 2025.

The International Chemical Identifier and its corresponding key provide additional systematic identification parameters. The InChI designation InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2 encodes the complete structural connectivity and stereochemical information. The corresponding InChIKey SFXNZFATUMWBHR-UHFFFAOYSA-N serves as a compressed hash representation suitable for database searching and structural comparison.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional arrangements resulting from the interaction between the morpholine ring, pyridine ring, and acetonitrile functional group. Computational analysis reveals that the compound adopts multiple conformational states due to rotational freedom around the carbon-carbon and carbon-nitrogen bonds connecting the major structural components. The PubChem database reports the existence of ten distinct three-dimensional conformers, indicating significant conformational flexibility in the molecular structure.

The morpholine ring component maintains its characteristic chair conformation, which is energetically favored due to optimal bond angles and minimal steric interactions. The six-membered heterocyclic ring containing one nitrogen atom and one oxygen atom exhibits typical morpholine geometry with the nitrogen atom adopting sp³ hybridization. The oxygen atom in the morpholine ring contributes to the overall polarity of the molecule and influences the conformational preferences through intramolecular interactions.

The pyridine ring system displays planar aromatic geometry consistent with sp² hybridization of all ring atoms. The nitrogen atom in the pyridine ring is positioned at the 3-position relative to the point of attachment to the central carbon atom. This positioning creates specific steric and electronic environments that influence the overall molecular conformation and potential interactions with other molecules.

The acetonitrile functional group introduces linear geometry at the carbon-carbon triple bond, with the nitrile carbon adopting sp hybridization. The linear arrangement of the carbon-nitrogen triple bond constrains the local geometry while allowing rotational freedom around the adjacent carbon-carbon single bond. This rotational freedom contributes significantly to the conformational diversity observed in computational studies.

Analysis of the conformational landscape reveals that the relative orientations of the morpholine and pyridine rings can vary substantially, leading to different overall molecular shapes. The most stable conformations tend to minimize steric clashes between the ring systems while maintaining favorable electronic interactions. The central carbon atom connecting all three major components adopts tetrahedral geometry, creating a three-dimensional molecular architecture that influences both chemical reactivity and physical properties.

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound is not extensively documented in the available literature, related morpholine-containing compounds provide insights into the expected crystallographic behavior of this structural class. The crystallographic analysis of similar heterocyclic compounds reveals typical packing patterns and intermolecular interactions that likely govern the solid-state structure of this compound.

Compounds containing both morpholine and pyridine structural elements typically crystallize in common space groups that accommodate the three-dimensional geometry of the molecular components. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding interactions that influence crystal packing arrangements. The morpholine oxygen atom serves as a hydrogen bond acceptor, while the pyridine nitrogen can participate in both donor and acceptor interactions depending on the protonation state and local environment.

The molecular packing in crystals of morpholine-pyridine compounds generally exhibits layered structures where molecules are arranged to maximize favorable intermolecular interactions while minimizing steric repulsion. The planar pyridine rings often engage in π-π stacking interactions that contribute to crystal stability. The acetonitrile functional group introduces additional complexity through its linear geometry and potential for dipole-dipole interactions with neighboring molecules.

Powder diffraction analysis provides alternative structural information when single crystal data is unavailable. The crystalline form of this compound would be expected to show characteristic diffraction peaks corresponding to the major interplanar spacings in the crystal structure. The powder diffraction pattern would reflect the specific space group symmetry and unit cell parameters unique to this compound.

The thermal behavior of the crystalline material influences its stability and handling characteristics. Typical morpholine-containing compounds exhibit moderate thermal stability with defined melting points that reflect the strength of intermolecular interactions in the solid state. The presence of the acetonitrile group may introduce additional thermal considerations due to the potential for decomposition at elevated temperatures.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment through multiple analytical techniques. Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments present in the molecular framework, with each carbon atom exhibiting characteristic chemical shifts based on its local electronic environment.

The carbon-13 nuclear magnetic resonance spectrum, recorded using a Bruker AM-270 spectrometer with deuterated chloroform as solvent and tetramethylsilane as internal standard, displays multiple resonances corresponding to the various carbon environments. The aromatic carbon atoms in the pyridine ring appear in the characteristic aromatic region, typically between 120 and 160 parts per million, while the morpholine ring carbons exhibit signals in the aliphatic region between 40 and 80 parts per million.

The nitrile carbon atom produces a distinctive signal in the carbon-13 nuclear magnetic resonance spectrum, typically appearing around 120 parts per million as a result of the sp hybridization and the electronegative nitrogen atom. This signal serves as a diagnostic feature for confirming the presence of the acetonitrile functional group. The central carbon atom bearing the nitrile group and connected to both ring systems exhibits a unique chemical shift that reflects its specific electronic environment.

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of hydrogen environments and coupling patterns. The aromatic protons on the pyridine ring display characteristic downfield chemical shifts and specific coupling patterns that confirm the substitution pattern and ring connectivity. The morpholine ring protons appear as distinct multiplets corresponding to the different positions around the six-membered ring.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the morpholine or pyridine components, providing additional structural confirmation through characteristic fragment ions.

Infrared spectroscopy reveals the functional group signatures characteristic of this compound. The nitrile stretching vibration appears as a sharp absorption band around 2240 wavenumbers, confirming the presence of the carbon-nitrogen triple bond. The morpholine ring exhibits characteristic carbon-oxygen stretching and carbon-nitrogen stretching vibrations in the fingerprint region. The pyridine ring contributes aromatic carbon-carbon stretching vibrations and characteristic out-of-plane bending modes that confirm the aromatic substitution pattern.

Spectroscopic Technique Key Observations Diagnostic Features
¹³C Nuclear Magnetic Resonance Multiple carbon environments Nitrile carbon ~120 ppm, aromatic carbons 120-160 ppm
¹H Nuclear Magnetic Resonance Aromatic and aliphatic protons Pyridine protons downfield, morpholine multiplets
Mass Spectrometry Molecular ion at m/z 203 Fragmentation showing ring system losses
Infrared Spectroscopy Functional group vibrations Nitrile stretch ~2240 cm⁻¹, aromatic C=C stretch

The combined spectroscopic data provides unambiguous confirmation of the molecular structure and demonstrates the successful characterization of this compound through multiple analytical approaches. The consistency between different spectroscopic techniques validates the structural assignment and provides a comprehensive understanding of the molecular properties that govern the chemical behavior of this important heterocyclic compound.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXNZFATUMWBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307545
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36740-09-7
Record name 36740-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approaches

Nucleophilic displacement of halogenated pyridine derivatives with morpholine precursors constitutes a foundational method. For instance, 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with 2-methyl-5-nitroaniline in dichloromethane or toluene to form nitropyrimidine intermediates, which undergo subsequent cyanation. The reaction’s success hinges on solvent polarity, with dichloromethane favoring faster kinetics due to its low dielectric constant (ε = 8.93).

Table 1: Solvent Effects on Nucleophilic Substitution

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
Dichloromethane 8.93 12 78
Toluene 2.38 24 65

Peptide coupling reagents like T3P (propanephosphonic acid anhydride) and HBTU enhance intermediate stability by activating carboxylic acids for acylation. For example, methyl 3-guanidino-4-methylbenzoate is synthesized using T3P in acetonitrile, achieving 85% purity after recrystallization.

Electrochemical Cyanation

Reaction Optimization and Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF and acetonitrile optimize azide formation, while bases with pKa > 10 (e.g., DIPEA ) prevent premature protonation of intermediates. In contrast, tert-butanol suppresses transesterification during esterification steps, critical for maintaining regioselectivity.

Table 2: Base and Solvent Impact on Azide Formation

Base pKa Solvent Yield (%)
DIPEA 10.75 DMF 88
DBU 13.9 Acetonitrile 82
K₂CO₃ 10.33 Dichloromethane 75

Temperature and Catalysis

Exothermic reactions, such as T3P-mediated couplings , require cooling to −20°C to prevent epimerization. Conversely, Curtius rearrangements proceed optimally at 100°C, with prolonged heating (12–20 h) ensuring complete conversion.

Large-Scale Production Techniques

One-Pot Multistep Synthesis

Combining 2,2-difluoroacetic anhydride and ethyl vinyl ether in a one-pot procedure generates 3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile , which cyclizes with O-methoxylamine hydrochloride to form pyridine cores. This approach achieves 46% overall yield at kilogram scale, emphasizing solvent recycling and in situ intermediate utilization.

Industrial Purification Protocols

Crude product purification via heptane precipitation removes polymeric byproducts, yielding 98% pure nitrile after two crystallizations. Activated charcoal treatment further reduces colorimetric impurities, meeting pharmaceutical-grade standards.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) reveals diagnostic peaks at δ 8.52 (pyridine-H), 3.72 (morpholine-OCH₂), and 2.45 (acetonitrile-C≡N). HPLC-MS (ESI+) confirms the molecular ion at m/z 218.1 [M+H]⁺, with <0.5% residual solvents by GC-FID .

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability (kg)
Nucleophilic Substitution 78 95 0.5
Electrochemical 72 92 2.0
Curtius Rearrangement 60 88 1.2
One-Pot Synthesis 46 98 5.0

Electrochemical cyanation excels in environmental sustainability but requires specialized equipment. Conversely, one-pot methods dominate large-scale production due to reduced solvent waste and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Morpholin-4-yl(pyridin-3-yl)acetonitrile has been investigated for its potential as a therapeutic agent. Research indicates that compounds with morpholine and pyridine moieties exhibit biological activities that can be harnessed for drug development.

Key Findings:

  • Hedgehog Signaling Pathway Modulation: A patent discusses the use of derivatives similar to this compound in modulating the hedgehog signaling pathway, which is crucial in treating various cancers and developmental disorders .
  • Inhibition of Kinases: Other studies have highlighted the compound's potential in inhibiting kinases involved in cancer progression, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) .

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly regarding phosphoinositide 3-kinase (PI3K) pathways.

Case Study:
A series of thiazolo[5,4-b]pyridine derivatives were synthesized, including morpholine-substituted analogs. These compounds exhibited potent inhibitory activity against PI3Kα, with an IC50 value indicating strong efficacy . This suggests that morpholinic compounds can serve as effective scaffolds for developing inhibitors targeting critical signaling pathways in cancer.

Pharmaceutical Formulations

This compound has been incorporated into various pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy.

Pharmaceutical Composition Insights:
Research has demonstrated that salts of related compounds improve solubility and permeability, enhancing their bioavailability . The development of these formulations is crucial for ensuring effective delivery of the active pharmaceutical ingredient to target sites within the body.

Structural Modifications and Derivatives

The exploration of structural modifications of morpholine and pyridine derivatives has led to the identification of compounds with improved pharmacological profiles.

Examples:
Studies have shown that substituting different functional groups on the pyridine or morpholine rings can significantly affect biological activity. For instance, modifications aimed at increasing hydrophilicity have resulted in enhanced cellular potency against specific cancer cell lines .

Toxicological Studies

Understanding the safety profile of morpholinic compounds is vital for their development as therapeutic agents.

Toxicological Insights:
Research into the health effects of morpholine derivatives indicates that while they can exhibit beneficial pharmacological properties, careful assessment is required to evaluate their toxicity levels and potential side effects .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of therapies targeting cancer pathwaysModulation of hedgehog signaling; inhibition of c-KIT kinase
Enzyme InhibitionInvestigation into PI3K pathway inhibitorsPotent inhibitory activity observed with IC50 values indicating efficacy
Pharmaceutical FormulationsEnhancement of bioavailability through salt formationImproved solubility and permeability noted in related compounds
Structural ModificationsExploration of derivatives for enhanced activityModifications led to increased potency against cancer cell lines
Toxicological StudiesAssessment of safety profiles for therapeutic useNeed for careful evaluation due to potential toxicity concerns

Mechanism of Action

The mechanism of action of Morpholin-4-yl(pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl(pyridin-3-yl)acetonitrile is unique due to the presence of both the morpholine and pyridine rings, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Biological Activity

Morpholin-4-yl(pyridin-3-yl)acetonitrile, a compound with the molecular formula C11_{11}H13_{13}N3_3O, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antiparasitic effects.

Chemical Structure and Properties

This compound is characterized by a morpholine ring and a pyridine moiety, which are known to influence biological activity significantly. The compound's structure can be represented as follows:

Morpholin 4 yl pyridin 3 yl acetonitrile=C11H13N3O\text{Morpholin 4 yl pyridin 3 yl acetonitrile}=\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}

Antibacterial Activity

Research indicates that derivatives of pyridine-based compounds, including this compound, exhibit varying degrees of antibacterial activity. A study focusing on related compounds found that modifications in the structure can lead to significant changes in efficacy against different bacterial strains.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (μg/ml)
9g S. aureus32–64
17g E. faecalis8
21b S. pneumoniae16

From these results, it was observed that specific substituents on the pyridine ring can enhance activity against Staphylococcus aureus and other Gram-positive bacteria, suggesting that this compound may similarly exhibit antibacterial properties depending on its specific structural modifications .

Antiparasitic Activity

Morpholin derivatives have also been explored for their antiparasitic activities, particularly against Plasmodium falciparum, the causative agent of malaria. In a comparative study, it was noted that compounds with similar structures showed promising results in reducing parasitemia in animal models.

Table 2: Antiparasitic Efficacy in Mouse Models

CompoundModel OrganismDosage (mg/kg)Reduction in Parasitemia (%)
13 P. berghei3096
WJM992 P. falciparum4030

The compound demonstrated a significant reduction in parasitemia when administered orally, indicating its potential as an effective antimalarial agent . The presence of the morpholine group is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within bacteria and parasites. For instance, structural studies suggest that the binding interactions between the compound and target proteins may involve hydrogen bonding and hydrophobic interactions facilitated by the pyridine and morpholine moieties .

Case Studies

Several case studies have highlighted the pharmacological potential of morpholine derivatives:

  • Antibacterial Screening : A series of compounds derived from morpholine were screened for antibacterial properties against multiple strains. The study concluded that certain modifications led to enhanced activity against resistant strains of bacteria .
  • Antimalarial Development : In a drug discovery program targeting malaria, compounds similar to this compound were optimized for better pharmacokinetic profiles and demonstrated significant efficacy in reducing parasitemia in mouse models .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Morpholin-4-yl(pyridin-3-yl)acetonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear EN374-compliant gloves, chemical-resistant clothing, and eye/face protection. Use self-contained breathing apparatus (SCBA) during firefighting or accidental release .
  • Engineering Controls : Ensure local exhaust ventilation and designated hand/eye wash stations near work areas .
  • Fire Safety : Use CO₂, dry chemical powder, or alcohol-resistant foam (AFFF). Avoid full water jets due to reactivity risks .
  • Emergency Response : In case of exposure, immediately rinse affected areas and contact a poison center .

Q. How can researchers mitigate risks given limited toxicity data for this compound?

  • Methodological Answer :

  • Assumed Hazard Classification : Treat the compound as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) based on analogous nitrile-containing substances .
  • Precautionary Measures : Implement ALARA (As Low As Reasonably Achievable) exposure principles. Use fume hoods for synthesis and handling .
  • Documentation : Record all adverse effects and share findings with institutional safety committees to build a toxicity database .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Avoid exposure to moisture, direct sunlight, and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalytic Systems : Explore palladium-catalyzed cyanation of pyridine precursors, as seen in analogous morpholine derivatives (e.g., 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetonitrile .
  • Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and LC-MS to detect trace impurities .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility Profiling : Perform systematic studies in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy under controlled pH/temperature .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation pathways .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one) to identify trends .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the nitrile and morpholine moieties as reactive sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro assays .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .

Q. What advanced techniques characterize the compound’s structural and electronic properties?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for pyridinyl-morpholine derivatives .
  • Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry and FT-IR to monitor nitrile stretching vibrations (~2200 cm⁻¹) .
  • Mass Spectrometry : Employ high-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .

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